N-(2-fluorophenyl)hex-4-ynamide
Description
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23g/mol |
IUPAC Name |
N-(2-fluorophenyl)hex-4-ynamide |
InChI |
InChI=1S/C12H12FNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,4,9H2,1H3,(H,14,15) |
InChI Key |
CBZOKGMYNJQIBF-UHFFFAOYSA-N |
SMILES |
CC#CCCC(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CC#CCCC(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Ester Derivative: Methyl 1-benzylpyrrolidine-2-carboxylate
Key Insight : Esterification improves solubility in organic solvents, facilitating synthetic modifications .
Amide Derivative: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Key Insight : Amidation introduces hydrogen-bonding motifs critical for target engagement in enzyme inhibition .
Substituted Derivatives
trans-1-Benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic Acid
Key Insight : Boc protection enhances stability during solid-phase peptide synthesis .
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic Acid
Key Insight : Methyl substitution introduces steric hindrance, altering conformational preferences in catalysis .
Q & A
Basic: What are the recommended methods for synthesizing N-(2-fluorophenyl)hex-4-ynamide, and how can purity be ensured?
Answer:
Synthesis should follow protocols for analogous fluorophenyl-substituted amides. A typical procedure involves coupling hex-4-ynoic acid derivatives with 2-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS). Ensure absence of unreacted starting materials or side products like N-acylurea (common in carbodiimide reactions) .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acid/amine ratio) to minimize residual reactants .
Basic: How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- Crystallography : Use SHELX programs for structure refinement. Optimize crystal growth via vapor diffusion (acetonitrile/diethyl ether). Resolve potential disorder in the alkyne moiety using restraints in SHELXL .
Basic: What computational approaches are suitable for modeling the electronic properties of this compound?
Answer:
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-311++G**) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Use Gaussian 16 or ORCA .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS. Parameterize the force field with CGenFF .
- Docking Studies : If targeting biological receptors (e.g., opioid analogs), use AutoDock Vina to predict binding modes. Validate with MM-GBSA free energy calculations .
Advanced: How can researchers resolve discrepancies between experimental and computational data in the structural analysis of this compound?
Answer:
- Case Example : If DFT-predicted NMR shifts deviate from experimental data (e.g., alkyne proton position), consider:
- Solvent Effects : Re-run calculations with explicit solvent models (PCM or SMD) .
- Conformational Sampling : Use molecular dynamics to identify dominant conformers in solution .
- Cross-Validation : Compare with X-ray crystallography to confirm bond lengths/angles. Adjust torsional parameters in computational models .
Advanced: What strategies are effective in optimizing the synthetic yield of this compound while minimizing side reactions?
Answer:
- Side Reaction Mitigation :
- Alkyne Protection : Use TMS-protected hex-4-ynoic acid to prevent Glaser coupling. Deprotect post-amidation with TBAF .
- Catalyst Screening : Test palladium-free systems (e.g., CuI/EtN) to avoid metal-mediated side products .
- Yield Enhancement :
- Microwave Assistance : Reduce reaction time (30 mins at 100°C) to suppress decomposition .
- In Situ Monitoring : Use ReactIR to track amide bond formation and adjust reagent ratios dynamically .
Advanced: How should researchers design pharmacological assays to evaluate the biological activity of this compound, considering structural analogs?
Answer:
- Target Selection : Prioritize receptors based on structural analogs (e.g., fentanyl derivatives in ). Use radioligand binding assays for opioid receptors (μ, κ, δ) .
- Assay Design :
- Functional Activity : Measure cAMP inhibition in CHO cells expressing opioid receptors .
- Selectivity Screening : Test against off-targets (e.g., adrenergic, serotonin receptors) using broad-panel GPCR profiling .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to predict in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
